2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a unique combination of fluorine atoms and an amino acid structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-L-phenylglycine
- 2-Fluorophenylboronic acid
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
Uniqueness
2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid stands out due to its specific combination of an amino acid structure with multiple fluorine atoms. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-4(9(11,12)13)1-2-5(6)7(14)8(15)16/h1-3,7H,14H2,(H,15,16) |
InChI Key |
NTAOQWCUWGBECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(C(=O)O)N |
Origin of Product |
United States |
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